molecular formula C11H13FO2 B7993512 4-Fluoro-2-methylphenethyl acetate

4-Fluoro-2-methylphenethyl acetate

Cat. No.: B7993512
M. Wt: 196.22 g/mol
InChI Key: BLMFFIDOVPDZAY-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenethyl acetate is an organic compound with the molecular formula C11H13FO2 It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methylphenethyl acetate typically involves the esterification of 4-fluoro-2-methylphenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-Fluoro-2-methylbenzoic acid.

    Reduction: 4-Fluoro-2-methylphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylphenethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetate group can undergo hydrolysis to release the active phenethyl alcohol, which can then interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenethyl alcohol
  • 4-Fluoro-2-methylbenzoic acid
  • Phenethyl acetate

Uniqueness

4-Fluoro-2-methylphenethyl acetate is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various applications.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-7-11(12)4-3-10(8)5-6-14-9(2)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMFFIDOVPDZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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